molecular formula C24H31NO3 B13763369 3-(2'-Methylpiperidino)propyl p-phenethyloxybenzoate CAS No. 64050-39-1

3-(2'-Methylpiperidino)propyl p-phenethyloxybenzoate

Cat. No.: B13763369
CAS No.: 64050-39-1
M. Wt: 381.5 g/mol
InChI Key: QNLGJZLZHRDTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2'-Methylpiperidino)propyl p-phenethyloxybenzoate is a synthetic ester compound characterized by a benzoate core substituted with a phenethyloxy group at the para position. The molecule also contains a 3-(2'-methylpiperidino)propyl chain, which confers distinct physicochemical and pharmacological properties.

Properties

CAS No.

64050-39-1

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-(2-phenylethoxy)benzoate

InChI

InChI=1S/C24H31NO3/c1-20-8-5-6-16-25(20)17-7-18-28-24(26)22-11-13-23(14-12-22)27-19-15-21-9-3-2-4-10-21/h2-4,9-14,20H,5-8,15-19H2,1H3

InChI Key

QNLGJZLZHRDTBP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-Methylpiperidino)propyl p-phenethyloxybenzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols in the presence of acid catalysts. The reaction conditions often include:

    Reagents: Benzoic acid derivatives, 2-methylpiperidine, and phenethyloxy alcohol.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Organic solvents like dichloromethane or toluene.

    Temperature: The reaction is usually carried out at elevated temperatures (around 60-80°C) to facilitate esterification.

Industrial Production Methods

In industrial settings, the production of 3-(2’-Methylpiperidino)propyl p-phenethyloxybenzoate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2’-Methylpiperidino)propyl p-phenethyloxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or ester derivatives.

Scientific Research Applications

3-(2’-Methylpiperidino)propyl p-phenethyloxybenzoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2’-Methylpiperidino)propyl p-phenethyloxybenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name (CAS No.) Substituent on Benzoate Molecular Formula Molecular Weight Key Applications/Notes
Target Compound (hypothetical) p-phenethyloxy ~C25H31NO3 ~393.5 Likely pharmaceutical intermediate
3-(2'-Methylpiperidino)propyl p-cyclohexyloxybenzoate (from synthesis) p-cyclohexyloxy C24H36ClNO3 430.0 (HCl salt) Pharmaceutical intermediate
3-(2-Methylpiperidino)propyl-3,4-dichlorobenzoate (Piperalin, 3478-94-2) 3,4-dichloro C16H21Cl2NO2 330.3 Pesticide
3-(2'-Methylpiperidino)propyl p-isobutoxybenzoate (63916-90-5) p-isobutoxy C20H31NO3 333.5 High toxicity (LD50: 32 mg/kg ivn-mus)
3-(2-Methylpiperidino)propyl p-benzyloxybenzoate (63917-81-7) p-benzyloxy C23H29NO3 359.5 Structural analog with increased lipophilicity

Key Observations :

  • Substituent Effects : The phenethyloxy group in the target compound introduces a larger, more lipophilic aromatic moiety compared to cyclohexyloxy, isobutoxy, or benzyloxy groups. This likely enhances membrane permeability but reduces aqueous solubility.
  • Toxicity: The isobutoxy derivative exhibits significant acute toxicity (LD50: 32 mg/kg intravenous in mice), suggesting that smaller alkoxy groups may potentiate adverse effects .
  • Applications : Dichloro-substituted analogs (e.g., Piperalin) are used as pesticides, while cyclohexyloxy and benzyloxy derivatives are intermediates in pharmaceutical synthesis .

Physicochemical Property Analysis

Table 2: Comparative Physicochemical Data

Property Target Compound (Predicted) Piperalin (3478-94-2) p-Benzyloxy Analog (63917-81-7) p-Isobutoxy Analog (63916-90-5)
LogP ~4.5 (highly lipophilic) 3.8 4.1 3.5
Solubility (Water) <0.1 mg/mL Insoluble <0.1 mg/mL 0.5 mg/mL (organic solvents)
Melting Point Not reported 208°C Liquid/low MP Not reported
Synthesis Pathway Esterification of p-phenethyloxybenzoic acid with 3-(2'-methylpiperidino)propyl chloride Similar esterification with dichlorobenzoic acid Analogous to target compound Reactant: p-isobutoxybenzoic acid

Notes:

  • Synthesis: All analogs are synthesized via esterification reactions between substituted benzoic acids and 3-(2'-methylpiperidino)propyl chloride, highlighting the versatility of this intermediate .
  • Thermal Stability: Decomposition of these compounds releases toxic NOx fumes, necessitating careful handling during manufacturing .

Table 3: Toxicity and Bioactivity Comparisons

Compound Bioactivity Toxicity (LD50) Regulatory Status
Target Compound Hypothetical CNS activity (phenethyl moiety) Not reported Likely regulated as pharmaceutical intermediate
Piperalin (3478-94-2) Fungicidal action Not reported EPA-regulated pesticide
p-Isobutoxy Analog Local anesthetic (historical use) 161 mg/kg (sc-mus), 32 mg/kg (ivn-mus) Restricted due to toxicity
p-Cyclohexyloxy Analog Pharmaceutical intermediate Not reported Complies with ICH impurity guidelines

Critical Insights :

  • Phenethyl Group : The phenethyloxy substituent may enhance binding to neurological targets, analogous to psychoactive phenethylamine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.